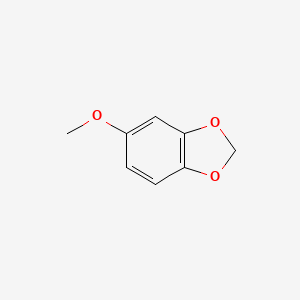

1,3-Benzodioxole, 5-methoxy-

Descripción general

Descripción

3,4-Methylenedioxyanisole is a member of benzodioxoles.

Mecanismo De Acción

Target of Action

5-Methoxy-1,3-Benzodioxole, also known as 1,3-Benzodioxole, 5-methoxy- or 5-methoxybenzo[d][1,3]dioxole, has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .

Mode of Action

The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The interaction of 5-Methoxy-1,3-Benzodioxole with TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .

Result of Action

The primary result of 5-Methoxy-1,3-Benzodioxole’s action is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses, leading to a significant increase in root growth .

Análisis Bioquímico

Biochemical Properties

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Cellular Effects

Some benzodioxole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines .

Molecular Mechanism

It is known that many related compounds containing the methylenedioxyphenyl group can have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .

Temporal Effects in Laboratory Settings

It is known that benzodioxole compounds can be synthesized from catechol with disubstituted halomethanes .

Dosage Effects in Animal Models

Some benzodioxole derivatives have shown antidiabetic potential in streptozotocin-induced diabetic mice models .

Metabolic Pathways

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Transport and Distribution

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Subcellular Localization

It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .

Actividad Biológica

1,3-Benzodioxole, 5-methoxy- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

1,3-Benzodioxole, 5-methoxy- belongs to a class of compounds characterized by a benzodioxole structure with a methoxy group at the 5-position. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Anticancer Properties

Research indicates that derivatives of 1,3-benzodioxole exhibit significant anticancer properties. A study highlighted that these compounds can inhibit lactate dehydrogenase (LDH), an enzyme overexpressed in cancer cells, thereby reducing lactic acid fermentation and potentially hindering tumor growth .

Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives

| Compound Name | LDH Inhibition | Cancer Type | Reference |

|---|---|---|---|

| 1,3-Benzodioxole-5-methoxy- | Significant | Various (preclinical) | |

| 3,4-(Methylenedioxy) cinnamic acid | Moderate | Aedes aegypti (larvicidal) |

Insecticidal Activity

The insecticidal properties of 1,3-benzodioxole derivatives have been studied extensively. Notably, certain derivatives demonstrated larvicidal activity against Aedes aegypti, the vector for several viral diseases. The compound exhibited an LC50 value of 28.9 μM after 24 hours of exposure .

Table 2: Insecticidal Activity Against Aedes aegypti

| Compound Name | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

Antioxidant and Antimicrobial Effects

The antioxidant properties of the benzodioxole ring have been documented, suggesting a protective effect against oxidative stress. Additionally, compounds within this class have shown antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

The biological activity of 1,3-benzodioxole is attributed to its ability to interact with specific molecular targets:

- LDH Inhibition : Compounds inhibit LDH activity in cancer cells, disrupting their metabolic pathways .

- Insecticidal Mechanism : The mechanism involves interference with the nervous system or metabolic pathways in insects .

- Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the compound, increasing its antioxidant capacity .

Case Studies

A significant case study involved synthesizing and evaluating the biological activity of various benzodioxole derivatives. Researchers focused on modifying the substituents on the aromatic ring to enhance bioactivity. The study concluded that specific structural modifications significantly impacted the efficacy against cancer cell lines and insect larvae .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Inhibition of Lactate Dehydrogenase (LDH)

Recent studies have highlighted the potential of 1,3-benzodioxole derivatives as inhibitors of lactate dehydrogenase (LDH), an enzyme that plays a crucial role in cancer metabolism. The Warburg effect, where cancer cells preferentially convert glucose to lactate even in the presence of oxygen, is mediated by LDH. In a study conducted by researchers, several new derivatives were synthesized and evaluated for their ability to inhibit LDH activity in vitro. Notably, one compound exhibited an IC50 value of 47.20 µM against LDHA, demonstrating promising selectivity over LDHB .

Table 1: LDHA Inhibition Potency of Selected 1,3-Benzodioxole Derivatives

| Compound ID | Structure | IC50 (µM) | Selectivity (LDHA/LDHB) |

|---|---|---|---|

| Compound 2 | - | 47.20 | >21 |

| Compound 9 | - | 1000 | - |

| Galloflavin | - | 110 | Reference |

1.2. PDE4 Inhibition

Another significant application of 1,3-benzodioxole derivatives is their role as phosphodiesterase-4 (PDE4) inhibitors. PDE4 is implicated in inflammatory processes and neurological disorders. A patent describes methods for synthesizing these compounds with improved yields and scalability for potential therapeutic use . The ability to inhibit PDE4 could lead to advancements in treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Agricultural Applications

2.1. Auxin Receptor Agonists

In agricultural sciences, certain derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists. These compounds promote root growth in plants, which is essential for enhancing crop yield and resilience. A study synthesized a series of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide compounds that were screened for their biological activity on Arabidopsis thaliana and Oryza sativa. One derivative was highlighted for its excellent properties, including ease of synthesis and low cost .

Table 2: Root Growth Promotion Activity of Benzodioxole Derivatives

| Compound ID | Plant Model | Root Growth Promotive Activity |

|---|---|---|

| HTS05309 | Arabidopsis | High |

| K-10 | Oryza sativa | Moderate |

| K-18 | Arabidopsis | High |

Corrosion Inhibition

The efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors has been investigated through semiempirical theoretical studies. These compounds exhibit protective properties against metal corrosion in various environments, making them valuable in industrial applications . Their effectiveness can be attributed to their ability to adsorb onto metal surfaces and form protective films.

Análisis De Reacciones Químicas

Friedel–Crafts Acylation

1,3-Benzodioxole, 5-methoxy- undergoes efficient Friedel–Crafts acylation under flow chemistry conditions. This method is scalable and employs recyclable heterogeneous catalysts (e.g., Aquivion® SO₃H), achieving high conversion rates and selectivity for industrial applications .

Key Parameters:

| Parameter | Value/Details |

|---|---|

| Reagent | Propionic anhydride |

| Catalyst | Aquivion® SO₃H |

| Temperature | 100–120°C |

| Residence Time | 30–60 minutes |

| Conversion | 73–85% |

| Selectivity | 62–78% for 1-(benzo[d] dioxol-5-yl)propan-1-one |

Mechanism : The reaction proceeds via electrophilic substitution, where the acyl group from propionic anhydride is introduced at the activated para position relative to the methoxy group .

Regioselective Arylation

Palladium-catalyzed direct arylation enables the synthesis of 4-aryl derivatives with excellent regiocontrol. This method avoids prefunctionalization of the benzodioxole core .

Example Reaction with 4-Bromotoluene:

| Component | Role/Conditions |

|---|---|

| Catalyst | Na₂PdCl₄ (0.05–1 mol%) |

| Ligand | Pivalic acid (30 mol%) |

| Base | K₂CO₃ (1.3 equiv) |

| Solvent | Diethylacetamide |

| Yield | >80% |

Scope : Compatible with electron-deficient and neutral aryl bromides. Electron-rich substrates require higher catalyst loadings (1 mol%) .

Formylation

Vilsmeier–Haack formylation introduces an aldehyde group at the 5-position, producing 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. This reaction is critical for synthesizing fragrance precursors .

Reaction Conditions:

-

Reagents : PCl₅, ethyl formate, dichloromethyl methyl ether

-

Temperature : Reflux in CH₂Cl₂

-

Yield : 90%

-

Characterization :

Huisgen 1,3-Dipolar Cycloaddition

The azide derivative of 1,3-benzodioxole, 5-methoxy- participates in click chemistry to form triazole-linked conjugates.

Comparative Reaction Table

Mechanistic Insights

-

Electrophilic Substitution : Dominates in acylation and formylation due to the electron-donating methoxy group activating the ring.

-

Pd-Catalyzed C–H Activation : Enables direct arylation without directing groups, leveraging the dioxole ring’s electron-rich nature .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition offers modular access to triazole bioconjugates .

Propiedades

IUPAC Name |

5-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOILPUKKYLZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222604 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-35-5 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.